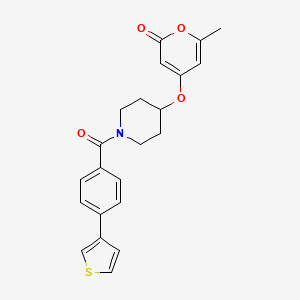

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been extensively studied in scientific research. This compound is known for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

6-Methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one and similar compounds have been a focal point in chemoselective synthesis. For instance, the study by Panwar et al. (2018) demonstrated a method for synthesizing highly functionalized benzo[h]quinolines. The study highlighted the role of the thiomethyl group at the C-4 position of the pyran in directing the chemoselectivity of the reaction (Panwar et al., 2018).

Tandem Reactions and Ring Transformations

Khatri and Samant (2015) explored the behavior of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones in reactions with benzaldehydes. Their study revealed a tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, shedding light on the reactivity of pyran derivatives in complex synthetic pathways (Khatri & Samant, 2015).

Synthesis of Kavalactones and Benzoic Acid Derivatives

The work of Mazzeu et al. (2017) on the extraction and structural elucidation of compounds from Piper fuligineum noted the synthesis of related pyran derivatives. They isolated kavalactones and benzoic acid derivatives, demonstrating the structural diversity and potential of pyran derivatives in natural product synthesis (Mazzeu et al., 2017).

Biological Activity and Structural Studies

Ignatovich et al. (2015) synthesized new pyran derivatives and investigated their biological activities, particularly focusing on cytotoxicity and matrix metalloproteinase inhibition. Their study not only presented the synthetic pathways but also explored the potential applications of these compounds in medicinal chemistry (Ignatovich et al., 2015).

Propiedades

IUPAC Name |

6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-15-12-20(13-21(24)26-15)27-19-6-9-23(10-7-19)22(25)17-4-2-16(3-5-17)18-8-11-28-14-18/h2-5,8,11-14,19H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDBHKALQXGLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

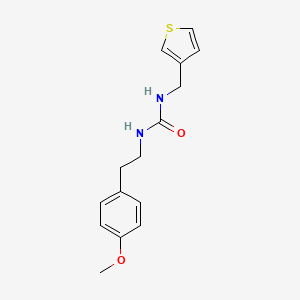

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)

![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)

![3-Ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801090.png)

![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)